molecular formula C21H17NO2 B14237687 2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- CAS No. 330559-52-9

2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-

Cat. No.: B14237687
CAS No.: 330559-52-9
M. Wt: 315.4 g/mol
InChI Key: KJAMDALAYALIAS-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- is a chemical compound known for its unique structure and properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The α,β-unsaturated carbonyl system is particularly reactive and can participate in Michael addition reactions with thiol groups on cysteine residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
  • 2-Propen-1-one, 1-phenyl-
  • 2-Methyl-1-phenyl-1-propene

Uniqueness

2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)- is unique due to the presence of both a pyridinyl group and a phenylmethoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

CAS No.

330559-52-9

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C21H17NO2/c23-21(20-8-4-5-15-22-20)14-11-17-9-12-19(13-10-17)24-16-18-6-2-1-3-7-18/h1-15H,16H2

InChI Key

KJAMDALAYALIAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=N3

Origin of Product

United States

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